molecular formula C10H12FN5O B11454606 2-(5-{[(4-Fluorophenyl)methyl]amino}-1,2,3,4-tetrazol-1-yl)ethanol

2-(5-{[(4-Fluorophenyl)methyl]amino}-1,2,3,4-tetrazol-1-yl)ethanol

Cat. No.: B11454606
M. Wt: 237.23 g/mol
InChI Key: QYQQSCMCIINJIS-UHFFFAOYSA-N
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Description

2-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETRAZOL-1-YL)ETHAN-1-OL is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETRAZOL-1-YL)ETHAN-1-OL typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Ethanol Moiety: The ethanol moiety can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the tetrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETRAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETZOL-1-YL)ETHAN-1-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence or conductivity.

    Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETRAZOL-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-{[(4-CHLOROPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETRAZOL-1-YL)ETHAN-1-OL: Similar structure but with a chlorine atom instead of fluorine.

    2-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETRAZOL-1-YL)ETHAN-1-OL: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1H-1,2,3,4-TETRAZOL-1-YL)ETHAN-1-YL)ETHAN-1-OL imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C10H12FN5O

Molecular Weight

237.23 g/mol

IUPAC Name

2-[5-[(4-fluorophenyl)methylamino]tetrazol-1-yl]ethanol

InChI

InChI=1S/C10H12FN5O/c11-9-3-1-8(2-4-9)7-12-10-13-14-15-16(10)5-6-17/h1-4,17H,5-7H2,(H,12,13,15)

InChI Key

QYQQSCMCIINJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NN=NN2CCO)F

Origin of Product

United States

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